molecular formula C16H11BrN2O B14186972 3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile CAS No. 919293-26-8

3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile

Cat. No.: B14186972
CAS No.: 919293-26-8
M. Wt: 327.17 g/mol
InChI Key: DVRIJPUSVRTKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile is a chemical compound that belongs to the class of benzo[h]isoquinolines This compound is characterized by the presence of a bromine atom, an oxo group, and a propanenitrile group attached to the benzo[h]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions. One common method involves the bromination of a benzo[h]isoquinoline precursor, followed by the introduction of the oxo and propanenitrile groups through subsequent reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.

Scientific Research Applications

3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile can be compared with other similar compounds, such as:

    3-(9-Bromo-3-oxo-2H,3H-benzo[h]isoquinolin-6-yl)propane-1-sulfonic acid: This compound has a sulfonic acid group instead of a nitrile group, which may result in different chemical and biological properties.

    2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: This compound has a different substitution pattern on the benzo[h]isoquinoline core, leading

Properties

CAS No.

919293-26-8

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

3-(9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-yl)propanenitrile

InChI

InChI=1S/C16H11BrN2O/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19(20)10-16(12)15(14)9-13/h3-5,7-10H,1-2H2

InChI Key

DVRIJPUSVRTKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.